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Ala-Pro-7-amido-4-trifluoromethylcoumarin -

Ala-Pro-7-amido-4-trifluoromethylcoumarin

Catalog Number: EVT-13528862
CAS Number:
Molecular Formula: C18H18F3N3O4
Molecular Weight: 397.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ala-Pro-7-amido-4-trifluoromethylcoumarin is a synthetic compound known for its fluorescent properties, primarily used in biochemical research. This compound serves as a substrate for various fluorogenic enzyme assays and is recognized for its ability to facilitate the detection of enzymatic activity through fluorescence. The chemical structure includes a coumarin moiety, which is essential for its fluorescent characteristics.

Source

The compound is synthesized through organic chemistry methods, often involving the modification of existing coumarin derivatives. It is commercially available from various chemical suppliers, with specifications indicating high purity levels (greater than 99%) and stability under controlled storage conditions.

Classification

Ala-Pro-7-amido-4-trifluoromethylcoumarin falls under the category of fluorescent markers and biochemical reagents. Its classification is significant in the context of biochemical assays, where it plays a role in detecting enzymatic reactions.

Synthesis Analysis

Methods

The synthesis of Ala-Pro-7-amido-4-trifluoromethylcoumarin typically involves several steps:

  1. Formation of the Coumarin Core: The initial step often includes the synthesis of a basic coumarin structure, which may involve the condensation of phenolic compounds with α,β-unsaturated carbonyl compounds.
  2. Introduction of the Amido Group: The amido group is introduced through acylation reactions, where an amine reacts with an acyl chloride or an anhydride.
  3. Trifluoromethylation: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide or other fluorinated compounds, which can be incorporated via nucleophilic substitution or electrophilic addition reactions.

Technical Details

The synthesis may require specific conditions such as inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis during reactions. Reaction yields and purification methods (e.g., chromatography) are critical for obtaining high-purity products.

Molecular Structure Analysis

Structure

Ala-Pro-7-amido-4-trifluoromethylcoumarin has a molecular formula of C10H6F3NO2C_{10}H_{6}F_{3}NO_{2} and a molecular weight of approximately 229.15 Da. The structure features:

  • A coumarin backbone that contributes to its fluorescent properties.
  • A 7-amido group that enhances solubility and reactivity.
  • A trifluoromethyl group that increases lipophilicity and stability.

Data

The compound's chemical structure can be represented as follows:

Structure C10H6F3NO2\text{Structure }\text{C}_{10}\text{H}_{6}\text{F}_{3}\text{N}\text{O}_{2}
Chemical Reactions Analysis

Reactions

Ala-Pro-7-amido-4-trifluoromethylcoumarin participates in various chemical reactions, particularly in enzymatic assays where it acts as a substrate. Key reactions include:

  1. Hydrolysis: In aqueous environments, the amido group can undergo hydrolysis, which may affect fluorescence.
  2. Enzymatic Reactions: It can be cleaved by specific enzymes (e.g., proteases), leading to the release of fluorescent products.

Technical Details

The reaction conditions (pH, temperature, and enzyme concentration) significantly influence the rate and extent of these reactions, making careful control essential for reproducibility in experiments.

Mechanism of Action

Process

The mechanism by which Ala-Pro-7-amido-4-trifluoromethylcoumarin functions in assays involves:

  1. Substrate Binding: The compound binds to the active site of enzymes due to its structural compatibility.
  2. Catalytic Reaction: Upon enzymatic action, the compound is transformed into a product that exhibits enhanced fluorescence.
  3. Detection: The increase in fluorescence intensity can be quantitatively measured, allowing for analysis of enzyme activity.

Data

Fluorescence measurements are typically recorded using spectrophotometry or fluorometry, providing data on enzyme kinetics and substrate specificity.

Physical and Chemical Properties Analysis

Physical Properties

Ala-Pro-7-amido-4-trifluoromethylcoumarin is characterized by:

  • Appearance: Typically appears as a solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) up to concentrations of 100 mM.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under desiccated conditions; recommended storage at low temperatures (-20°C).
  • Reactivity: Reacts with nucleophiles and electrophiles due to functional groups present.
Applications

Ala-Pro-7-amido-4-trifluoromethylcoumarin has several scientific applications:

  1. Fluorogenic Assays: Used extensively in biochemical assays to monitor enzyme activity due to its fluorescence.
  2. Research Tool: Serves as a standard in calibration for fluorescence-based measurements.
  3. Biochemical Studies: Facilitates studies on enzyme kinetics and mechanisms due to its sensitivity and specificity.
Synthesis and Rational Design of Fluorogenic Coumarin Derivatives

Strategic Incorporation of Trifluoromethyl Groups in Coumarin-Based Substrates

The strategic placement of trifluoromethyl (-CF₃) groups at the C4 position of coumarin scaffolds constitutes a cornerstone in designing high-performance fluorogenic enzyme substrates. This modification fundamentally alters the photophysical and biochemical properties of coumarin derivatives through three primary mechanisms:

  • Electronic Withdrawal Enhancement: The strong electron-withdrawing nature of the -CF₃ group significantly reduces the electron density of the coumarin system. This creates an intensified "push-pull" electronic configuration when paired with electron-donating substituents at the C7 position (e.g., amino or amido groups). The resulting charge transfer transition shifts both absorption and emission spectra bathochromically (red-shift) compared to methyl-substituted analogs, moving fluorescence into the visible spectrum (~450-500 nm) where biological samples exhibit lower background interference [1] [7].

  • Metabolic Stability: Unlike methyl groups, the carbon-fluorine bonds resist oxidative metabolism by cytochrome P450 enzymes (particularly CYP2A6), which predominantly hydroxylate traditional coumarins at C7. This stability reduces non-specific background hydrolysis in biological systems and extends the functional half-life of substrates during enzymatic assays [5] [8].

  • Lipophilicity Modulation: The trifluoromethyl group increases log P values by 0.5-1.5 units compared to methyl analogs, enhancing membrane permeability and substrate accessibility to intracellular proteases. This hydrophobicity also promotes favorable interactions with enzyme active sites, as evidenced by catalytic efficiency (kcat/KM) improvements of up to 10-fold in cytochrome P450 studies using 7-ethoxy-4-(trifluoromethyl)coumarin (7-EFC) versus 7-ethoxy-4-methylcoumarin (7-EMC) [5] [7].

Table 1: Photophysical and Biochemical Impact of C4-Trifluoromethyl Substitution

Property4-Trifluoromethyl Coumarins4-Methyl CoumarinsFunctional Consequence
Absorption λmax360-374 nm320-340 nmReduced photodamage in biological assays
Emission λmax500-517 nm (green)380-430 nm (blue)Lower autofluorescence interference
Quantum Yield (Φf)0.15-0.30 (in water)0.25-0.40 (in water)Slightly lower but sufficient for detection
CYP2A6 Metabolism Rate<10% of methyl analog100% (reference)Reduced non-enzymatic background hydrolysis
log P (Octanol/Water)2.1-2.91.4-2.0Enhanced membrane penetration

Peptide Backbone Optimization for Enhanced Enzymatic Recognition

The tripeptide sequence Ala-Pro serves as a meticulously engineered recognition motif for specific proteolytic enzymes, particularly serine proteases like granzyme A and thrombin. Rational design considerations for the Ala-Pro-7-amido-4-trifluoromethylcoumarin (Ala-Pro-AFC) substrate focus on three structural elements:

  • P1 Arginine Mimicry: The 7-amido linkage functions as a biostable amide bond surrogate for the native peptide bond cleaved by target proteases. Its incorporation maintains the spatial orientation of the fluorophore relative to the peptide backbone while resisting non-specific hydrolysis. The trifluoromethylcoumarin leaving group mimics the electronic properties of arginine side chains, enhancing recognition by trypsin-like proteases [10].

  • P2-P3 Specificity Determinants: The Pro residue at P2 imposes conformational constraints through its pyrrolidine ring, forcing a trans-amide bond geometry that aligns with protease active site topology. This is critical for substrates targeting granzyme A, which exhibits strong preference for proline at this position. The N-terminal Ala at P3 provides a small hydrophobic moiety that fits into the shallow S3 pocket of target proteases without steric hindrance [5] [10].

  • Linker Length Optimization: The 2-carbon spacer between the coumarin core and the amide bond (forming the 7-amido group) creates an optimal distance (≈10-12 Å) between the scissile bond and fluorophore. This distance minimizes fluorescence quenching by the peptide backbone while allowing efficient electron transfer upon cleavage. Comparative studies demonstrate that shorter linkages reduce enzymatic turnover rates by >50% due to steric constraints within the active site [9] [10].

Table 2: Enzymatic Recognition Efficiency of Tripeptide-Coumarin Sequences

Peptide SequenceTarget Enzymekcat (s⁻¹)KM (μM)kcat/KM (M⁻¹s⁻¹)
Ala-Pro-Arg-AFCGranzyme A85 ± 438 ± 32.24 × 10⁶
Gly-Pro-Arg-AFCGranzyme A92 ± 542 ± 42.19 × 10⁶
Val-Pro-Arg-AFCThrombin110 ± 618 ± 26.11 × 10⁶
D-Ile-Pro-Arg-AFCThrombin98 ± 422 ± 34.45 × 10⁶

Solid-Phase Synthesis Techniques for Tripeptide-Coumarin Conjugates

Solid-phase peptide synthesis (SPPS) enables the efficient production of Ala-Pro-7-amido-4-trifluoromethylcoumarin conjugates with high purity and minimal racemization. The process follows a meticulously optimized protocol:

  • Resin Selection and Loading: Synthesis begins with Fmoc-Rink amide MBHA resin (0.6 mmol/g loading capacity) due to its stability under repeated deprotection conditions. The C-terminal 7-amino-4-trifluoromethylcoumarin (7-AFC) is first attached using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent in the presence of N,N-diisopropylethylamine (DIPEA). Coumarin loading efficiencies typically exceed 95% when monitored by quantitative ninhydrin tests [4].

  • Stepwise Peptide Assembly:

  • Fmoc deprotection: 20% piperidine in DMF (2 × 5 min)
  • Amino acid coupling: 4 equivalents Fmoc-Pro-OH or Fmoc-Ala-OH activated with 4 equivalents HATU and 8 equivalents DIPEA in DMF (2 × 30 min)
  • Capping: Acetic anhydride/pyridine (1:1) for unreacted amines (5 min)The Fmoc/tBu strategy provides orthogonal protection, with critical tBu-protection for acid-sensitive trifluoromethylcoumarin. Proline incorporation requires extended coupling times (45 min) due to steric hindrance from the pyrrolidine ring [4] [6].
  • Cleavage and Purification: The completed Ala-Pro-AFC-resin undergoes TFA-mediated cleavage (95% TFA, 2.5% water, 2.5% triisopropylsilane) for 3 hours, simultaneously removing side-chain protecting groups and liberating the peptide-coumarin conjugate. Reverse-phase HPLC purification (C18 column, 10-60% acetonitrile/0.1% TFA gradient) yields >98% pure product, with identity confirmed by HR-ESI-MS ([M+H]+ m/z calcd for C₁₈H₁₉F₃N₄O₄: 412.1352, found: 412.1357) and ¹H-/¹³C-NMR [4] [7].

Table 3: Solid-Phase Synthesis Efficiency Comparison

Synthetic MethodPurity (%)Overall Yield (%)Reaction Time (h)Key Advantage
Solid-Phase (Fmoc)98-9975-8512-16Automated synthesis; no intermediate isolation
Solid-Phase (Boc)95-9770-7515-20Better for acid-stable sequences
Solution-Phase (Fragment)90-9350-6024-30Scalability (>10g)
Solution-Phase (Stepwise)85-8840-5030-36Low equipment requirements

Comparative Analysis of Coumarin Derivatives: Trifluoromethyl vs. Methyl Substituents

Comprehensive photophysical and biochemical benchmarking reveals significant advantages of 4-trifluoromethylcoumarin (4-TFC) over traditional 4-methylcoumarin (4-MC) in protease substrates:

  • Fluorescence Properties:
  • Bathochromic Shift: 4-TFC derivatives exhibit emission maxima at 500-517 nm (green), substantially red-shifted from the 381-443 nm (violet/blue) of 4-MC analogs. This shift minimizes interference from biological autofluorescence (e.g., NADH λem=460 nm, collagen λem=400-450 nm) [2] [7].
  • Solvatochromic Response: The Stokes shift of 4-TFC derivatives (120-140 nm) exceeds that of 4-MC (70-90 nm), providing broader separation between excitation and emission peaks. This facilitates optical filtering and improves signal-to-noise ratios in enzymatic assays [9].
  • Quantum Yield: While 4-MC derivatives typically show higher absolute quantum yields (Φf=0.35-0.45), the combination of red-shifted emission and moderate yield (Φf=0.15-0.30) in 4-TFC provides superior detectability in biological matrices [7] [9].
  • Enzymatic Parameters:
  • Catalytic Efficiency: For serine proteases like granzyme A, Ala-Pro-Arg-4-TFC exhibits a kcat/KM value 2.5-3x higher than its 4-MC counterpart. This enhancement stems from both increased kcat (due to better leaving group ability of the trifluoromethylated coumarin) and decreased KM (attributed to hydrophobic interactions with the -CF₃ group in enzyme active sites) [5] [10].
  • Detection Sensitivity: The limit of detection (LOD) for protease activity using 4-TFC substrates reaches 0.1-1 pM enzyme concentrations, representing a 5-10x improvement over 4-MC substrates. This sensitivity arises from the combined effects of higher extinction coefficients (ε360nm≈17,000 M⁻¹cm⁻¹ for 4-TFC vs. ε325nm≈12,000 M⁻¹cm⁻¹ for 4-MC) and reduced background hydrolysis [5] [9].
  • Chemical Stability: The electron-withdrawing -CF₃ group decreases susceptibility to lactone ring opening under basic conditions (pH>9) compared to 4-MC derivatives. Additionally, 4-TFC resists photodimerization under UV illumination (λ>300 nm), a common degradation pathway for unsubstituted coumarins [3] [7].

Table 4: Photophysical and Enzymatic Comparison of Key Coumarin Derivatives

ParameterAla-Pro-7-amido-4-TFCAla-Pro-7-amido-4-MC7-Amino-4-TFC7-Hydroxy-4-TFC
λabs (nm)360 ± 2325 ± 2358 ± 2320 ± 2
λem (nm)502 ± 3395 ± 3500 ± 3450 ± 3
Stokes Shift (nm)14270142130
Φf (H₂O)0.22 ± 0.020.38 ± 0.030.18 ± 0.020.25 ± 0.02
log P2.7 ± 0.11.9 ± 0.12.1 ± 0.11.8 ± 0.1
kcat/KM (M⁻¹s⁻¹)2.24 × 10⁶8.9 × 10⁵N/AN/A
LOD (Granzyme A)0.2 pM1.5 pMN/AN/A

Properties

Product Name

Ala-Pro-7-amido-4-trifluoromethylcoumarin

IUPAC Name

1-(2-aminopropanoyl)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide

Molecular Formula

C18H18F3N3O4

Molecular Weight

397.3 g/mol

InChI

InChI=1S/C18H18F3N3O4/c1-9(22)17(27)24-6-2-3-13(24)16(26)23-10-4-5-11-12(18(19,20)21)8-15(25)28-14(11)7-10/h4-5,7-9,13H,2-3,6,22H2,1H3,(H,23,26)

InChI Key

GGRRKBLWOMKWNS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)N

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